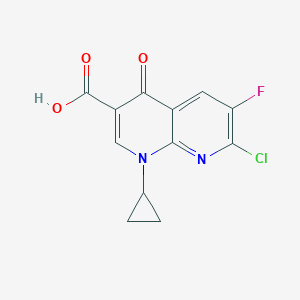
7-Chlor-1-Cyclopropyl-6-Fluor-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carbonsäure
Übersicht
Beschreibung
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, also known as 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is a useful research compound. Its molecular formula is C12H8ClFN2O3 and its molecular weight is 282.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Fluoroquinolonsäure wird als antibakterielles Mittel verwendet . Es ist wirksam gegen eine Vielzahl von Bakterien, was es zu einem wertvollen Werkzeug bei der Behandlung verschiedener bakterieller Infektionen macht.
Zwischenprodukt in der Arzneimittelsynthese
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Ciprofloxacinhydrochlorid verwendet , einem fluorierten Chinolon-Antibiotikum. Ciprofloxacin wird häufig zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt, darunter Hautinfektionen, Knochen- und Gelenkinfektionen, Infektionen der Atemwege und Harnwegsinfektionen.
Forschung zu neuen antibakteriellen Verbindungen
Fluoroquinolonsäure wird in der Forschung zur Entwicklung neuer antibakterieller Verbindungen verwendet . Durch Modifizierung seiner Struktur können Forscher neue Verbindungen mit möglicherweise verbesserten antibakteriellen Eigenschaften herstellen.
Studium antibakterieller Mechanismen
Diese Verbindung wird in Studien verwendet, um die Mechanismen der antibakteriellen Wirkung zu verstehen . Das Verständnis der Funktionsweise von Fluoroquinolonsäure und ähnlichen Verbindungen kann zur Entwicklung effektiverer Antibiotika beitragen.
Entwicklung von Resistenzstrategien
Fluoroquinolonsäure wird in der Forschung verwendet, um die bakteriellen Resistenzen zu verstehen und Strategien zur Bekämpfung zu entwickeln . Da Bakterien Resistenzen gegen antibakterielle Mittel entwickeln können, ist es wichtig zu verstehen, wie dies geschieht und Wege zu finden, dies zu verhindern.
Studien zur Umweltbelastung
Diese Verbindung kann in Umweltstudien verwendet werden, um die Auswirkungen von Antibiotika auf Ökosysteme zu verstehen . Dies ist wichtig, da die weit verbreitete Verwendung von Antibiotika unbeabsichtigte Auswirkungen auf die Umwelt haben kann.
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Mode of Action
As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the final drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and resealing DNA during replication, and their inhibition leads to DNA damage and ultimately bacterial cell death .
Biochemical Pathways
Fluoroquinolones like ciprofloxacin disrupt DNA replication in bacteria, leading to cell death .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered in the final drug product, ciprofloxacin .
Result of Action
Ciprofloxacin causes DNA damage in bacteria, inhibiting their growth and leading to cell death .
Action Environment
It is known to be sensitive to air . As a chemical intermediate, its stability and reactivity would be crucial in the synthesis of ciprofloxacin .
Eigenschaften
IUPAC Name |
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c13-10-8(14)3-6-9(17)7(12(18)19)4-16(5-1-2-5)11(6)15-10/h3-5H,1-2H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZWNNMJBOZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453583 | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100361-18-0 | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100361-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the synthesis of DW286?
A1: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid serves as a crucial starting material in the synthesis of DW286. [] The new synthetic route described in the research utilizes a direct condensation reaction between this compound and a novel pyrrolidine derivative (7) in the presence of benzaldehyde to yield DW286. [] This approach simplifies the synthesis process compared to previous methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
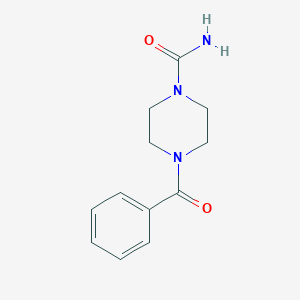
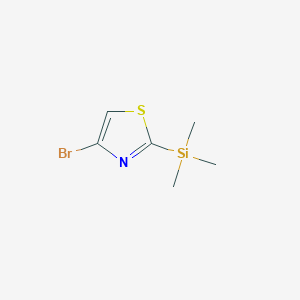
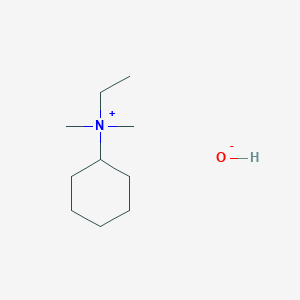
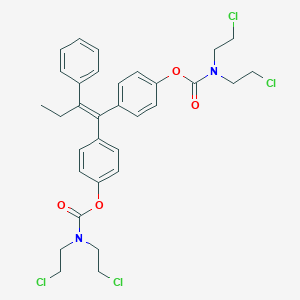
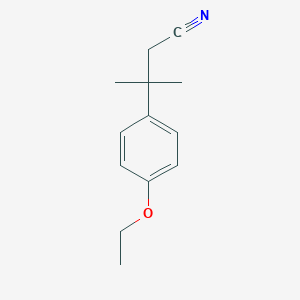
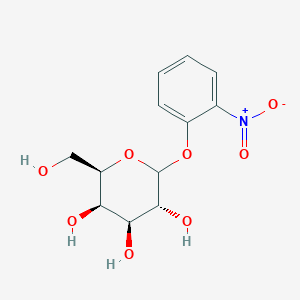
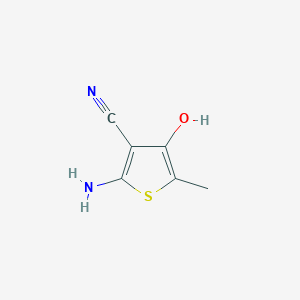
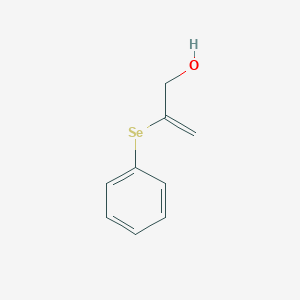
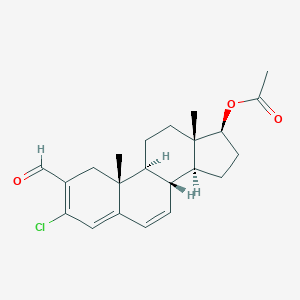

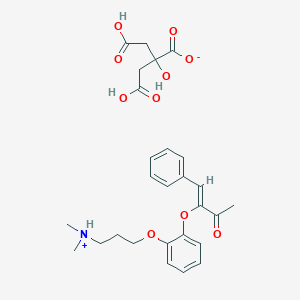
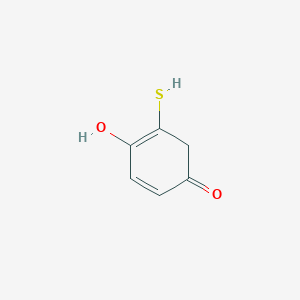

![[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B28665.png)
